molecular formula C18H13NO B12102774 4-(Dibenzo[b,d]furan-2-yl)aniline

4-(Dibenzo[b,d]furan-2-yl)aniline

Cat. No.: B12102774
M. Wt: 259.3 g/mol
InChI Key: GIWPFBXOJOXJBN-UHFFFAOYSA-N
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Description

4-(Dibenzo[b,d]furan-2-yl)aniline is an organic compound with the molecular formula C18H13NO It consists of a dibenzofuran moiety fused to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dibenzo[b,d]furan-2-yl)aniline typically involves the coupling of dibenzofuran with aniline derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where dibenzofuran-2-boronic acid reacts with 4-bromoaniline in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(Dibenzo[b,d]furan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Dibenzo[b,d]furan-2-yl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dibenzo[b,d]furan-2-yl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The compound’s unique structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

  • 4-(Dibenzo[b,d]furan-3-yl)aniline
  • 4-(Dibenzo[b,d]furan-4-yl)aniline
  • Dibenzo[b,d]thiophene derivatives

Comparison: 4-(Dibenzo[b,d]furan-2-yl)aniline is unique due to its specific substitution pattern on the dibenzofuran moiety, which influences its electronic properties and reactivity. Compared to its analogs, it may exhibit different photophysical and chemical behaviors, making it suitable for specific applications in materials science and medicinal chemistry[5][5].

Properties

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

4-dibenzofuran-2-ylaniline

InChI

InChI=1S/C18H13NO/c19-14-8-5-12(6-9-14)13-7-10-18-16(11-13)15-3-1-2-4-17(15)20-18/h1-11H,19H2

InChI Key

GIWPFBXOJOXJBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C4=CC=C(C=C4)N

Origin of Product

United States

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